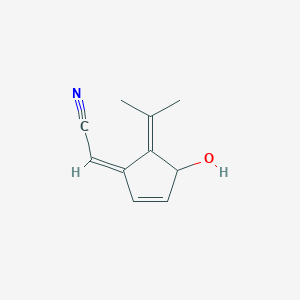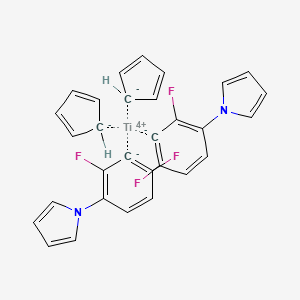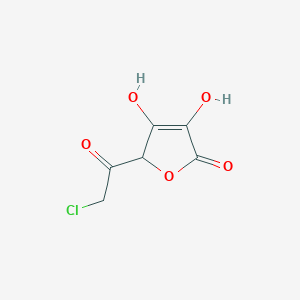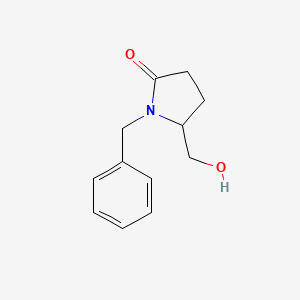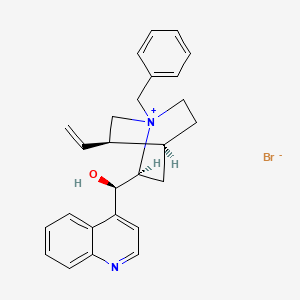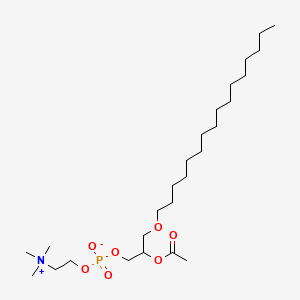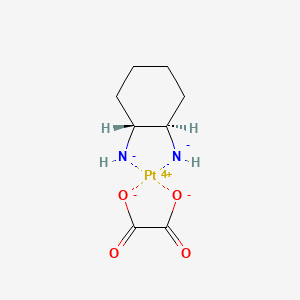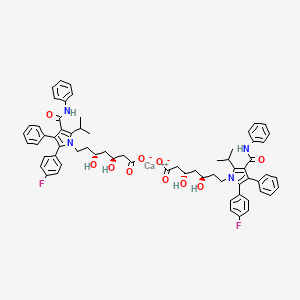
Calcium (3S,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Vue d'ensemble
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Applications De Recherche Scientifique
Synthesis and Impurity Identification
- Novel Impurities Synthesis : The compound, as part of atorvastatin intermediates, has been involved in the synthesis of novel impurities, enhancing the understanding of pharmaceutical synthesis and quality control processes (Naidu & Sharma, 2017).
Drug Development and Characterization
- Preclinical Investigation : Derivatives of the compound are extensively investigated in preclinical studies as anti-hypercholesterolemic drug candidates, contributing to the development of new therapeutic agents (Zhou Wei-cheng, 2010).
- Discovery of Hepatoselective Ligands : Research on hepatoselective inhibitors of HMG-CoA reductase, related to this compound, has led to the identification of potent inhibitors for treating hypercholesterolemia (Bratton et al., 2007).
- Labeled Compound Synthesis : The compound has been used in the synthesis of labeled atorvastatin for research, enhancing the understanding of drug metabolism and pharmacokinetics (Woo et al., 1999).
Pharmacological Investigations
- mGluR Modulation : Research involving similar compounds has explored modulation of metabotropic glutamate receptor mGluR5, contributing to the understanding of neurological disorders and potential therapeutic targets (de Paulis et al., 2006).
Calcium Channel Research
- Calcium Channel Antagonist and Anticonvulsant Activities : Studies on compounds with structural similarities have investigated their roles as calcium channel antagonists and anticonvulsants, enhancing the knowledge in neuropharmacology (Yiu & Knaus, 1997).
Structural and Chemical Analysis
- Crystal Structure Characterization : Research on calcium modulatory properties and crystal structure characterization of related compounds has provided insights into molecular conformation and drug design (Linden et al., 1998).
Biological Activity Studies
- NOS Inhibitory Activity : Studies on pyrazoles related to this compound, focusing on NOS inhibitory activity, have contributed to the understanding of biological activity and potential therapeutic applications (Nieto et al., 2015).
Isotope Labeled Compound Synthesis
- Synthesis of Isotope Labeled Compounds : The compound has been used in the synthesis of isotope-labeled calcium antagonists, aiding in the study of drug mechanisms and interactions (Hideki et al., 1988).
Calcium Ion Detection
- Calcium Fluoroionophores Development : Development of calcium fluoroionophores based on the compound has improved techniques for detecting calcium ions in biological systems (Gee et al., 2003).
Calcium Complex Synthesis
- Calcium Complexes with Substituted Pyrrolyl and Ketiminate Ligands : Synthesis of calcium compounds with substituted pyrrolyl or ketiminate ligands, related to this compound, has expanded knowledge in coordination chemistry (Ho et al., 2009).
Calcium Chelation Studies
- Calcium Chelator Complex Structure : The structure of calcium complexes with chelators related to the compound provides insights into calcium ion coordination and potential applications in biochemical and pharmaceutical fields (Gerig et al., 1987).
Propriétés
IUPAC Name |
calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCKMBLVYCEXJB-ZDYNVFCDSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H68CaF2N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
